molecular formula C9H10N2O B6233376 3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 933755-07-8

3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No. B6233376
CAS RN: 933755-07-8
M. Wt: 162.2
InChI Key:
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Description

3-(Aminomethyl)-2,3-dihydro-1H-isoindol-1-one, also known as AMI-1, is an organic compound that has been studied for its potential applications in the fields of chemistry and biochemistry. It is a derivative of isoindole and is structurally related to the amino acid tryptophan. AMI-1 has been studied for its ability to act as a substrate for enzymes and as a ligand for binding to proteins. In addition, AMI-1 has been used in a variety of lab experiments due to its ability to form stable complexes with other molecules.

Scientific Research Applications

3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one has been used in a variety of scientific research applications due to its ability to form stable complexes with other molecules. For example, this compound has been used in studies of enzyme kinetics and protein-ligand interactions. Additionally, it has been used in studies of drug-target interactions and in the design of new drugs. This compound has also been used as a model compound for studying the effects of various environmental conditions on the stability of organic compounds.

Mechanism of Action

3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one can act as a substrate for enzymes and as a ligand for binding to proteins. As a substrate, this compound is converted to a product by an enzyme-catalyzed reaction. As a ligand, this compound binds to proteins and forms a complex that can be studied for its effects on the activity of the protein.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. For example, it has been studied for its potential to inhibit the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmitter levels in the brain. Additionally, this compound has been studied for its potential to modulate the activity of the enzyme cyclooxygenase, which is involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one has several advantages for use in laboratory experiments. For example, this compound is relatively stable and can be synthesized easily and inexpensively. Additionally, this compound can form stable complexes with other molecules, making it useful for studying protein-ligand interactions. However, this compound has some limitations for use in laboratory experiments. For example, it is not very soluble in water and is not very reactive in aqueous solutions, making it difficult to study in aqueous solutions.

Future Directions

There are many potential future directions for research with 3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one. For example, this compound could be studied for its potential to modulate the activity of other enzymes or proteins. Additionally, this compound could be studied for its potential to act as a substrate or ligand in other biochemical and physiological processes. Furthermore, this compound could be used in the design of new drugs or drug-target interactions. Finally, this compound could be used in the design of new organic compounds with novel properties.

Synthesis Methods

3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one can be synthesized in a two-step process. First, 2,3-dihydro-1H-isoindol-1-one is synthesized through the condensation of 1-amino-3-methyl-1-cyclohexanol and formaldehyde in the presence of an acid catalyst. The second step involves the conversion of the isoindol-1-one to this compound through the reaction of the isoindol-1-one with an amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one involves the reaction of an appropriate starting material with a series of reagents to form the final product.", "Starting Materials": [ "2,3-dihydro-1H-isoindol-1-one", "formaldehyde", "ammonia" ], "Reaction": [ "The first step involves the reaction of 2,3-dihydro-1H-isoindol-1-one with formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid to form 3-formyl-2,3-dihydro-1H-isoindol-1-one.", "The second step involves the reaction of 3-formyl-2,3-dihydro-1H-isoindol-1-one with ammonia in the presence of a reducing agent such as sodium borohydride to form 3-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one.", "The final step involves the purification of the product through recrystallization or chromatography." ] }

CAS RN

933755-07-8

Molecular Formula

C9H10N2O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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